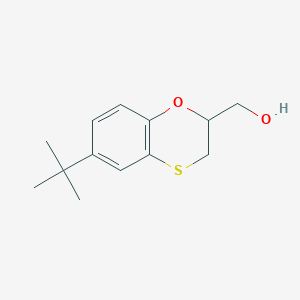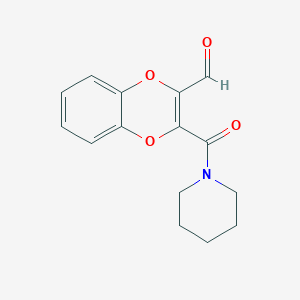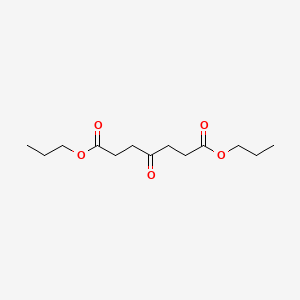
1-phenyl-N-phosphorosomethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-N-phosphorosomethanimine is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorosomethanimine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-N-phosphorosomethanimine can be synthesized through several methods. One common approach involves the reaction of phenylamine with phosphorus trichloride under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{N=PCl}_2 + \text{HCl} ] The intermediate product, 1-phenyl-N-phosphorodichloromethanimine, can then be further reacted with a suitable nucleophile to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-N-phosphorosomethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranimines.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-N-phosphorosomethanimine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-phosphorosomethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.
Vergleich Mit ähnlichen Verbindungen
Phenylamine: A primary amine with a phenyl group.
Phosphorodichloromethanimine: An intermediate in the synthesis of 1-phenyl-N-phosphorosomethanimine.
Phosphine Oxides: Oxidized derivatives of phosphines.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of both phenyl and phosphorosomethanimine groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
106017-29-2 |
|---|---|
Molekularformel |
C7H6NOP |
Molekulargewicht |
151.10 g/mol |
IUPAC-Name |
1-phenyl-N-phosphorosomethanimine |
InChI |
InChI=1S/C7H6NOP/c9-10-8-6-7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
CFBJHRKIICKKTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NP=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

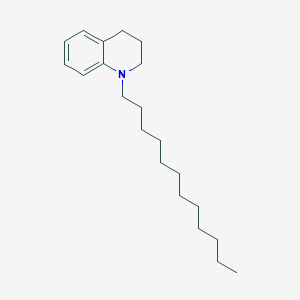

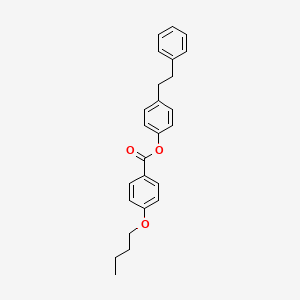
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
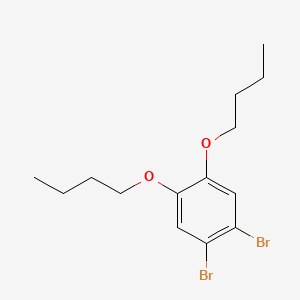

![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)

